Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone
Overview
Description
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry of Cyclopentenyl Methyl Ketones
Cyclopentenyl methyl ketones, closely related to Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone, undergo various photochemical reactions. For instance, 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones exhibit a 1,3-acetyl shift upon direct irradiation, leading to photochemically non-interconverting endo and exo bicyclo-pentyl methyl ketones through the oxa-di-π-methane rearrangement. This reaction is sensitive to the presence of specific substituents, influencing the reaction pathway and the products formed (Gonzenbach et al., 1977).
Cyclization Reactions
Cyclization reactions are a critical area of research involving compounds like this compound. The synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone derivatives highlights the potential of such compounds in regioselective cyclization processes. These reactions proceed via alkylideneaminyl radical intermediates, showcasing the intricate mechanisms and potential synthetic applications of these ketones in constructing complex heterocyclic structures (Uchiyama et al., 1998).
Role in Nazarov Cyclization
The role of methoxy groups in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one has been studied, shedding light on the gas-phase and solution-phase cyclization processes. This research demonstrates how the methoxy group facilitates proton migrations essential for cyclization and fragmentation, providing insights into the mechanistic aspects of cyclization reactions involving methoxy-substituted ketones (Cyriac et al., 2014).
Synthesis of Functionalized Cyclopentanes
This compound derivatives have been utilized in the synthesis of highly functionalized cyclopentanes through [3+2] cycloaddition reactions. These reactions, catalyzed by triflic imide, demonstrate the versatility of such ketones in constructing complex molecular architectures, highlighting their significance in synthetic chemistry (Takasu et al., 2006).
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVIQQHXJRIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644208 | |
Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-31-7 | |
Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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